1H-Benzimidazole-2-carboxylic acid, 6-amino-, ethyl ester

説明

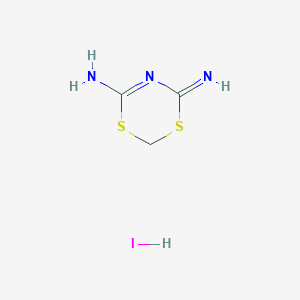

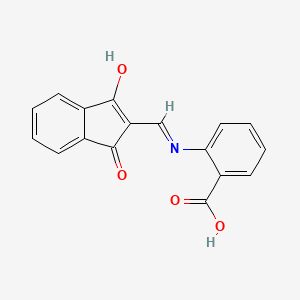

1H-Benzimidazole-2-carboxylic acid, 6-amino-, ethyl ester is a compound with the linear formula C10H10N2O2 . It is a yellow to brown solid .

Synthesis Analysis

The synthesis of benzimidazoles often involves the condensation-dehydration sequence of o-aryldiamine with an aryl-aldehyde substrate under mild conditions . A one-pot procedure for the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles employs formic acid, iron powder, and NH4Cl as an additive to reduce the nitro group and effect the imidazole cyclization .Molecular Structure Analysis

The molecular structure of 1H-Benzimidazole-2-carboxylic acid, 6-amino-, ethyl ester can be represented by the InChI code: 1S/C10H11N3O2/c1-2-15-10(14)9-12-7-4-3-6(11)5-8(7)13-9/h3-5H,2,11H2,1H3,(H,12,13) .Chemical Reactions Analysis

Benzimidazoles are known to exhibit a broad range of chemical reactions. For instance, they can undergo a copper (II)-catalyzed oxidative cross-coupling of anilines, primary alkyl amines, and sodium azide to provide benzimidazoles in the presence of TBHP at moderate temperature via a domino C-H functionalization, transimination, ortho-selective amination, and a cyclization sequence .Physical And Chemical Properties Analysis

The compound is a yellow to brown solid . The molecular weight is 205.22 .科学的研究の応用

Antimicrobial Activity

Benzimidazole derivatives, including ethyl 6-amino-1H-benzimidazole-2-carboxylate, have been found to exhibit good antimicrobial potential against selected Gram-negative and positive bacterial and fungal species . They compete with purines, an integral part of bacterial strain, resulting in inhibition of bacterial nucleic acids and proteins synthesis .

Anticancer Activity

These compounds have also shown anticancer activity. They have been found to elicit antiproliferative activity against the MCF7 breast cancer cell line, which was comparable to the standard drug .

Antihelminthic Activity

Compounds containing benzimidazole moiety such as thiabendazole, parbendazole, mebendazole, albendazole, cambendazole and flubendazole had also been reported for their antihelminthic activity .

Antioxidant Activity

Benzimidazole derivatives have found their applications as antioxidants .

Antiviral Activity

They have also been used as antiviral agents .

Anti-allergic Activity

Benzimidazole derivatives have been used as anti-allergic agents .

Anti-arthritic Activity

They have also been used as anti-arthritic agents .

Anti-mycobacterial Activity

Benzimidazole derivatives have been used as anti-mycobacterial agents .

作用機序

Target of Action

Benzimidazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse pharmacological activities .

Mode of Action

Benzimidazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .

Biochemical Pathways

Benzimidazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

Benzimidazole derivatives are generally well-absorbed and widely distributed in the body, undergo metabolism, and are excreted .

Result of Action

Benzimidazole derivatives are known to exert a variety of effects at the molecular and cellular levels, depending on their specific targets and mode of action .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of benzimidazole derivatives .

Safety and Hazards

特性

IUPAC Name |

ethyl 6-amino-1H-benzimidazole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-2-15-10(14)9-12-7-4-3-6(11)5-8(7)13-9/h3-5H,2,11H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHGIPRHPKWXINN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=C(N1)C=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclobutanecarboxamide](/img/structure/B2884435.png)

![N-[2-(benzylsulfanyl)ethyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2884438.png)

![N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide](/img/structure/B2884444.png)

![1-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-3-propan-2-ylurea](/img/structure/B2884447.png)

![N-(4-bromophenyl)-2-[4-(4-ethylphenyl)piperazin-1-yl]acetamide](/img/structure/B2884449.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2884455.png)